molecular formula C12H16N2 B13762515 (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole

(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole

Cat. No.: B13762515
M. Wt: 188.27 g/mol
InChI Key: MDAMQQBXDLUPFQ-JOYOIKCWSA-N
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Description

(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole is a complex organic compound belonging to the class of isoindoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole typically involves multistep processes. One common method includes the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another approach involves the use of pyrrole ring closure reactions, which have been shown to be effective in synthesizing isoindole derivatives .

Industrial Production Methods

Industrial production of isoindole derivatives, including this compound, often relies on scalable synthetic routes that ensure high yields and purity. These methods may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cascade C-H transformations, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

Mechanism of Action

The mechanism of action of (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the isoindole derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the pyrazino ring fused to the isoindole core.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1S,10bS)-1-methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole

InChI

InChI=1S/C12H16N2/c1-9-12-11-5-3-2-4-10(11)8-14(12)7-6-13-9/h2-5,9,12-13H,6-8H2,1H3/t9-,12+/m0/s1

InChI Key

MDAMQQBXDLUPFQ-JOYOIKCWSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C3=CC=CC=C3CN2CCN1

Canonical SMILES

CC1C2C3=CC=CC=C3CN2CCN1

Origin of Product

United States

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